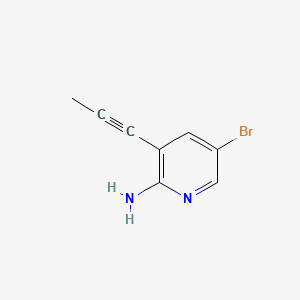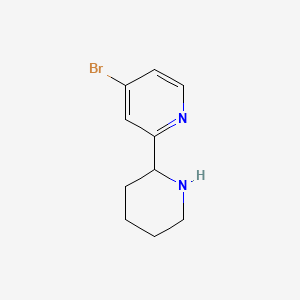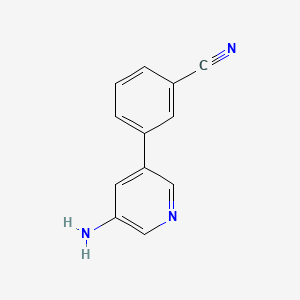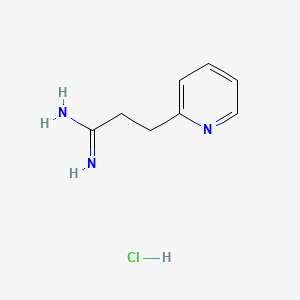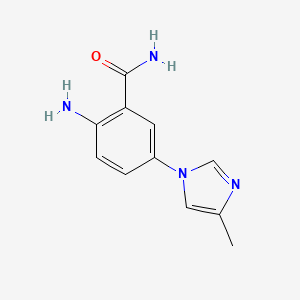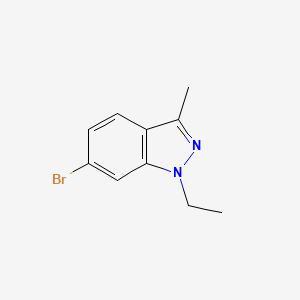![molecular formula C12H6BrClFN3 B596260 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1334411-85-6](/img/structure/B596260.png)
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine” belong to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, 4-Bromo-2-Chloro-6-fluorobenzoic acid has a molecular weight of 253.45, and it’s a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
"4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine" serves as a pivotal intermediate in the synthesis of compounds with significant biological activity. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an essential intermediate for creating various biologically active molecules. This synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's versatility in creating pharmacologically relevant structures Wang et al., 2016.
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been studied for their efficacy as corrosion inhibitors. Saady et al. (2021) investigated the inhibition performance of similar derivatives against mild steel corrosion, demonstrating high inhibition efficiency. These findings suggest potential applications of "4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine" in protecting metals from corrosion, particularly in acidic environments Saady et al., 2021.
Antiviral Research
The structure of "4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine" is closely related to compounds exhibiting antiviral activities. Puerstinger et al. (2007) described a novel class of hepatitis C virus inhibitors based on substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines. This suggests that derivatives of the compound could be explored for their antiviral properties, especially against hepatitis C Puerstinger et al., 2007.
Material Science Applications
The compound's derivatives also find applications in material science, such as in the development of corrosion inhibitors for metals. Research by Saady et al. (2020) on a new pyridine derivative demonstrates the potential of "4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine" for creating protective coatings on metals, which could significantly impact materials engineering and preservation Saady et al., 2020.
Crystallography and Structural Analysis
Studies on related imidazo[4,5-b]pyridine derivatives have contributed to the understanding of molecular geometry and intermolecular interactions in solid states. Rodi et al. (2013) investigated the crystal and molecular structure of a similar compound, revealing insights into hydrogen bonding and π-π interactions. Such research underlines the significance of "4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine" in contributing to the foundational knowledge of molecular interactions and crystal engineering Rodi et al., 2013.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For instance, 1-(4-Bromo-2-fluorophenyl)ethanone requires immediate washing with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if it comes into contact with skin .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through a variety of mechanisms, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
For instance, the Suzuki–Miyaura cross-coupling reaction, which is a common mechanism of action for similar compounds, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is a common mechanism of action for similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Similar compounds have been found to have a variety of biological activities, including anti-inflammatory and analgesic activities .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, a common mechanism of action for similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFMWJKXXKALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

